4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol
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Overview
Description
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol is an organic compound that features a biphenyl group linked to a butanol chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol typically involves the reaction of 4-hydroxybiphenyl with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the carbon atom bonded to the chlorine in 4-chlorobutan-1-ol, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-[([1,1’-Biphenyl]-4-yl)oxy]butanal.
Reduction: The biphenyl group can be reduced under specific conditions to form a hydrogenated biphenyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
Oxidation: 4-[([1,1’-Biphenyl]-4-yl)oxy]butanal
Reduction: Hydrogenated biphenyl derivatives
Substitution: Various substituted biphenyl derivatives depending on the reagent used
Scientific Research Applications
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The biphenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Similar biphenyl structure but with a ketone functional group instead of a hydroxyl group.
Tetrakis[(1,1’-biphenyl-4-yl)oxy]phthalocyanine: Contains multiple biphenyl groups linked to a phthalocyanine core.
4,4’-(1,1’-Biphenyl-4,4’-diyldioxy)dianiline: Features biphenyl groups linked to aniline derivatives.
Uniqueness
4-[([1,1’-Biphenyl]-4-yl)oxy]butan-1-ol is unique due to its combination of a biphenyl group and a butanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives.
Properties
CAS No. |
79588-44-6 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)butan-1-ol |
InChI |
InChI=1S/C16H18O2/c17-12-4-5-13-18-16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2 |
InChI Key |
LDHCMYHXKTWKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCO |
Origin of Product |
United States |
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